molecular formula C9H18ClN B2407456 (2R,3As,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole;hydrochloride CAS No. 2503155-35-7

(2R,3As,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole;hydrochloride

Cat. No. B2407456
CAS RN: 2503155-35-7
M. Wt: 175.7
InChI Key: DOQAAVIUMGQXAT-KEMIKLHMSA-N
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Description

“(2R,3As,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole;hydrochloride” is a chemical compound with the CAS Number: 2503155-35-7. It has a molecular weight of 175.7 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17N.ClH/c1-7-6-8-4-2-3-5-9(8)10-7;/h7-10H,2-6H2,1H3;1H/t7-,8+,9+;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 175.7 .

Scientific Research Applications

Base-promoted Rearrangements in Indole Derivatives

Research by Jeon, Yu, and Lee (2007) in the "Journal of Heterocyclic Chemistry" explored the base-promoted rearrangements in indole derivatives, such as tetramethyl 3a,7a-dihydro-1-methyl-1H-indole-2,3,3a,4-tetracarboxylate. This study highlights the chemical behavior of indole compounds under certain conditions, which can be crucial for developing novel compounds with potential applications in various fields, including pharmaceuticals (Jeon, Yu, & Lee, 2007).

Structural Analysis and Antimicrobial Activities

The research by Anekal and Biradar (2012) in "Organic Chemistry: An Indian Journal" delved into the synthesis of novel indole derivatives and their antimicrobial activities. This study emphasizes the potential of indole derivatives in addressing microbial resistance, which is a significant concern in the medical field (Anekal & Biradar, 2012).

Synthesis and Cytotoxic Activities

Arafeh et al. (2021) in "Molecules" focused on synthesizing novel 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives and evaluating their cytotoxic activities against human cancer cell lines. This research is pivotal in developing new therapeutic agents in oncology, showcasing the versatility of indole derivatives in cancer treatment (Arafeh et al., 2021).

Synthesis of Spiro[indoline-3-heterocycle]-2-one Derivatives

Al-Thebeiti's (1994) study in "Heteroatom Chemistry" explored the synthesis of complex spiro compounds based on indole derivatives, demonstrating the chemical diversity and potential for creating novel molecules with unique properties (Al-Thebeiti, 1994).

Synthesis of Multicomponent Reactions Involving Indole

Desimoni et al. (2009) in the "European Journal of Organic Chemistry" conducted a study on multicomponent reactions involving indole, showcasing the compound's role in complex chemical processes. This research contributes to understanding the versatility of indole in synthetic chemistry (Desimoni et al., 2009).

Antioxidant Properties of Indole Derivatives

Gopi and Dhanaraju (2020) in the "Future Journal of Pharmaceutical Sciences" examined the antioxidant properties of certain indole derivatives. Their findings point to the potential use of these compounds in combating oxidative stress, which is linked to various diseases (Gopi & Dhanaraju, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by EN300-27126330. Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction, enzymatic reactions, and ion channel regulation .

Pharmacokinetics

Metabolism would likely occur in the liver, and excretion would likely be through the kidneys .

Result of Action

The molecular and cellular effects of EN300-27126330’s action are currently unknown due to the lack of specific target and pathway information. Based on its chemical structure, it may have potential effects on cellular signaling, enzyme activity, or ion channel function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of EN300-27126330. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and therefore its activity. The presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy .

properties

IUPAC Name

(2R,3aS,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-7-6-8-4-2-3-5-9(8)10-7;/h7-10H,2-6H2,1H3;1H/t7-,8+,9+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQAAVIUMGQXAT-KEMIKLHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCCCC2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2CCCC[C@@H]2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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